

Technical Support Center: Copper Plating with 3-Mercapto-1-propanesulfonate (MPS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Mercapto-1-propanesulfonate

Cat. No.: B1229880

[Get Quote](#)

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and professionals working with **3-Mercapto-1-propanesulfonate (MPS)** as an additive in copper electroplating baths.

Frequently Asked Questions (FAQs)

Section 1: Common Plating Defects and Potential Causes

Q1: Why is my copper deposit rough, grainy, or burnt?

A1: A rough or burnt copper deposit is often related to improper current density or an imbalance in the plating bath chemistry. Specifically, with MPS-containing baths, consider the following:

- Excessive Current Density: Operating at a current density that is too high is a primary cause of rough or burnt deposits at the edges of the substrate.[\[1\]](#)[\[2\]](#)
- Additive Imbalance: The accelerating effect of MPS must be carefully balanced with suppressor additives (like PEG).[\[3\]](#) An over-concentration of MPS relative to the suppressor can lead to rapid, uncontrolled deposition, resulting in a rough texture.
- Bath Contamination: Suspended particles or organic contaminants in the plating solution can co-deposit with the copper, leading to a rough surface.[\[4\]](#)[\[5\]](#) Metallic impurities like zinc or lead can also cause dark, rough deposits.[\[5\]](#)

- Low MPS Concentration: While less common, an insufficient amount of brightener can fail to refine the grain structure, contributing to roughness.

Q2: What is causing pitting or voids in the copper plating?

A2: Pitting and voids are localized defects that can severely compromise the integrity of the copper layer.

- Organic Contamination: Oils, greases, or breakdown products from additives can adsorb onto the substrate surface, masking areas from plating and causing pits.[6][7] Inadequate cleaning of the substrate is a frequent source of this issue.[6]
- Hydrogen Evolution: Gas bubbles (typically hydrogen) adhering to the cathode surface during plating can block copper deposition, leaving pits. This can be caused by incorrect current density or improper bath agitation.[6]
- High Current Density Plating: While MPS is an accelerator designed to enable faster plating, its depolarization ability can decrease at very high current densities, which can be a critical reason for void formation in features like microvias.[3]
- Particulate Matter: Solid particles from anodes, unfiltered solution, or external contamination can settle on the surface and lead to pitting.[4][5]

Q3: The copper deposit appears dull, cloudy, or has an uneven, whitish color. What is the problem?

A3: A lack of brightness or uneven appearance points to issues with the bath's brightening components or contamination.

- Depleted or Imbalanced Brighteners: The primary role of MPS is often as a brightener and grain refiner.[8] If the MPS concentration is too low, or if it has degraded, the deposit may appear dull.[6][7]
- Organic Contamination: The breakdown products of MPS or other organic additives can accumulate in the bath, leading to a cloudy or dull finish.[6][9] Regular carbon filtration may be necessary to remove these contaminants.

- Improper Agitation: Uneven agitation of the plating bath can cause localized differences in additive concentration at the cathode surface, resulting in an uneven or whitish appearance. [\[1\]](#)[\[4\]](#)
- Incorrect Temperature: Operating the bath at a temperature outside of its optimal range can affect the performance of the additives and lead to dull deposits.[\[1\]](#)[\[7\]](#)

Q4: Why is the copper layer peeling, blistering, or showing poor adhesion?

A4: Adhesion failure is a critical issue, almost always linked to inadequate surface preparation or extreme stress in the deposit.

- Poor Substrate Cleaning: The most common cause of poor adhesion is an improperly prepared substrate.[\[6\]](#) Any residual oils, oxides, or other contaminants on the surface will prevent a strong bond from forming.[\[6\]](#)[\[7\]](#)
- Oxidized Surface: If a substrate is cleaned and then left exposed to air for too long before plating, a thin oxide layer can form, which will compromise adhesion.[\[7\]](#)
- High Internal Stress: An imbalance in additives, particularly an incorrect MPS concentration, can lead to high internal stress in the deposited copper layer, causing it to peel or blister.
- Immersion Plating: For some substrates, a non-adherent immersion layer of copper can form the moment the part enters the bath, before the current is applied. Subsequent electroplating then builds upon this weak layer.[\[10\]](#) It is often recommended to introduce the part into the bath "live" (with the current already on).[\[10\]](#)

Section 2: MPS-Specific Issues & Bath Chemistry

Q5: How does the concentration of MPS and its interaction with chloride affect plating?

A5: The concentration of MPS and its synergistic interaction with chloride ions are critical for achieving the desired accelerating and brightening effects.

- MPS Concentration: The concentration of MPS must be carefully controlled. Too little will result in a loss of brightening and accelerating effects, while too much can cause high internal stress and brittleness in the deposit.

- Role of Chloride: Chloride ions are essential for MPS to function as an accelerator.[11] MPS and chloride co-adsorb on the copper surface, forming an active intermediate complex that facilitates the copper reduction process.[8][12] Without sufficient chloride, the current density may not increase, even with MPS present.[11]

Q6: My plating bath performance is degrading over time. Could MPS be the cause?

A6: Yes, the degradation of MPS is a common reason for declining bath performance.

- Oxidation and Decomposition: MPS can be unstable and decompose, especially in the presence of oxygen or during electrolysis.[9] It can dimerize to form its disulfide counterpart, SPS (bis(3-sulfopropyl)disulfide), or break down into other by-products.[9][13]
- Impact of By-products: These breakdown products may not have the same accelerating properties as MPS and can interfere with the function of other additives.[13] Their accumulation can lead to dull deposits, increased internal stress, and inconsistent plating results.[6][14]
- Analytical Interference: MPS breakdown products can also interfere with common analytical techniques like Cyclic Voltammetric Stripping (CVS), making it difficult to accurately measure the true concentration of the active accelerator.[13][15]

Troubleshooting Data Summary

Table 1: Troubleshooting Guide for Poor Copper Plating with MPS

Observed Defect	Potential MPS-Related Cause	Other Potential Causes	Recommended Actions & Analysis
Rough / Grainy Deposit	Incorrect MPS-to-suppressor ratio; High MPS concentration.	Current density too high; Particulate contamination.	Analyze MPS and suppressor concentrations via CVS or HPLC.[14] Lower current density. [1] Filter the plating bath.[5]
Pitting / Voids	MPS degradation by-products causing organic contamination.	Poor substrate cleaning; Hydrogen evolution; High current density.[3]	Perform carbon filtration to remove organics.[6] Improve pre-plating cleaning protocol. Optimize agitation and current density.
Dull / Cloudy Deposit	Low MPS concentration or MPS degradation.[7]	Organic contamination; Incorrect bath temperature.[1]	Analyze MPS concentration and replenish as needed. Perform carbon filtration. Verify and adjust bath temperature.
Poor Adhesion / Blistering	High internal stress from incorrect MPS concentration.	Inadequate substrate cleaning/degreasing; Surface oxidation.[6] [7]	Verify and adjust MPS concentration. Enhance substrate cleaning and activation steps. Minimize time between cleaning and plating.
Inconsistent Performance	MPS degradation over time; Accumulation of by-products.[9][13]	Metallic contamination (drag-in); Depletion of other additives.	Monitor MPS via CVS/HPLC.[14] Perform dummy plating to remove

metallic impurities.[\[5\]](#)

Analyze and adjust all bath components.

Experimental Protocols

Protocol 1: Monitoring MPS Concentration via Cyclic Voltammetric Stripping (CVS)

Cyclic Voltammetric Stripping (CVS) is a widely used electrochemical method to monitor the concentration of active organic additives in a plating bath by measuring their effect on the copper deposition rate.[\[9\]](#)[\[13\]](#)

Objective: To determine the effective concentration of MPS (accelerator) in the copper plating bath.

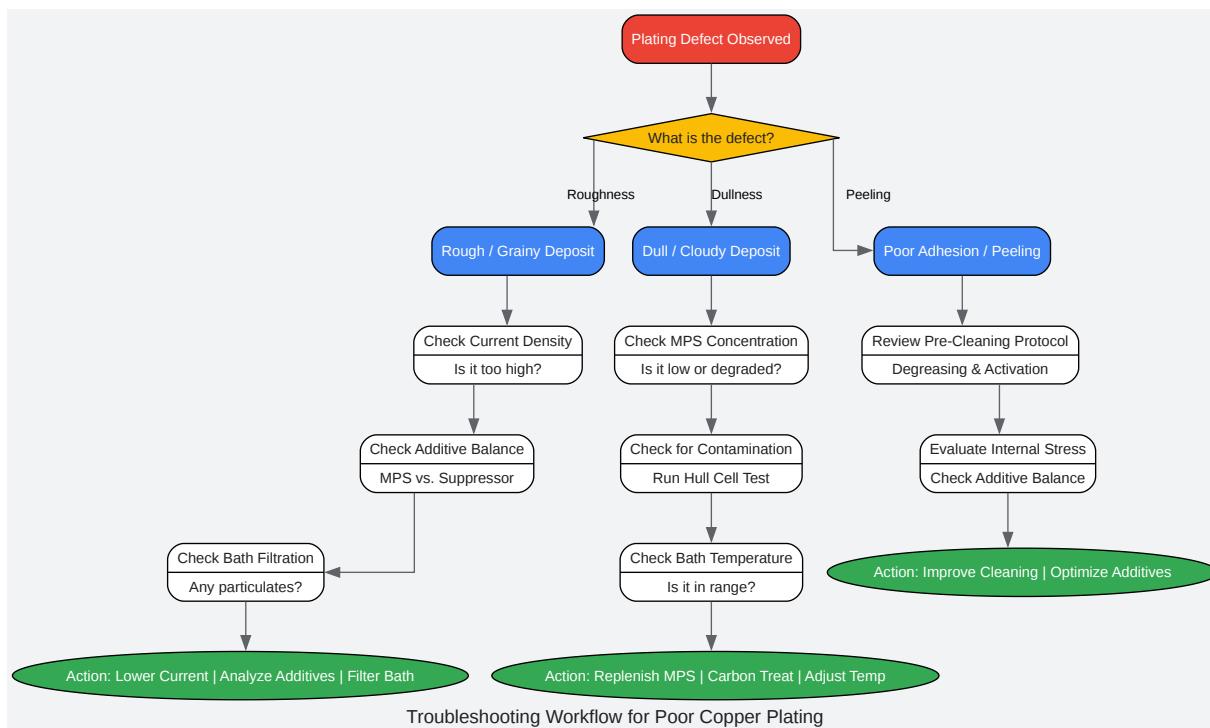
Methodology:

- **System Setup:** Use a standard three-electrode setup with a platinum rotating disk electrode (RDE) as the working electrode, a platinum or gold counter electrode, and a reference electrode (e.g., Ag/AgCl).[\[15\]](#)
- **Sample Preparation:** Take a sample of the production plating bath. A supporting electrolyte (Virgin Makeup Solution or VMS) containing all bath components except the organic additives is also required.
- **Initial Measurement:** Record the CVS response of the VMS to establish a baseline. The area of the copper stripping peak (Ar) is the key measurement.
- **Calibration:** Add known amounts of MPS standard solution to the VMS and record the CVS response after each addition. The stripping peak area (Ar) will increase as the MPS concentration increases.[\[9\]](#) Plot Ar versus the MPS concentration to create a calibration curve.
- **Sample Analysis:** Run the CVS analysis on the production bath sample.

- Quantification: Compare the stripping peak area (Ar) from the production bath sample to the calibration curve to determine the effective MPS concentration.
- Note on Degradation: Be aware that MPS degrades over successive CVS cycles in the presence of oxygen, causing a decrease in the stripping peak area.^[9] This phenomenon itself can be used to specifically identify the presence of MPS. The slope of a plot of Ar vs. the logarithm of the cycle number can be proportional to the initial MPS concentration.^[9]

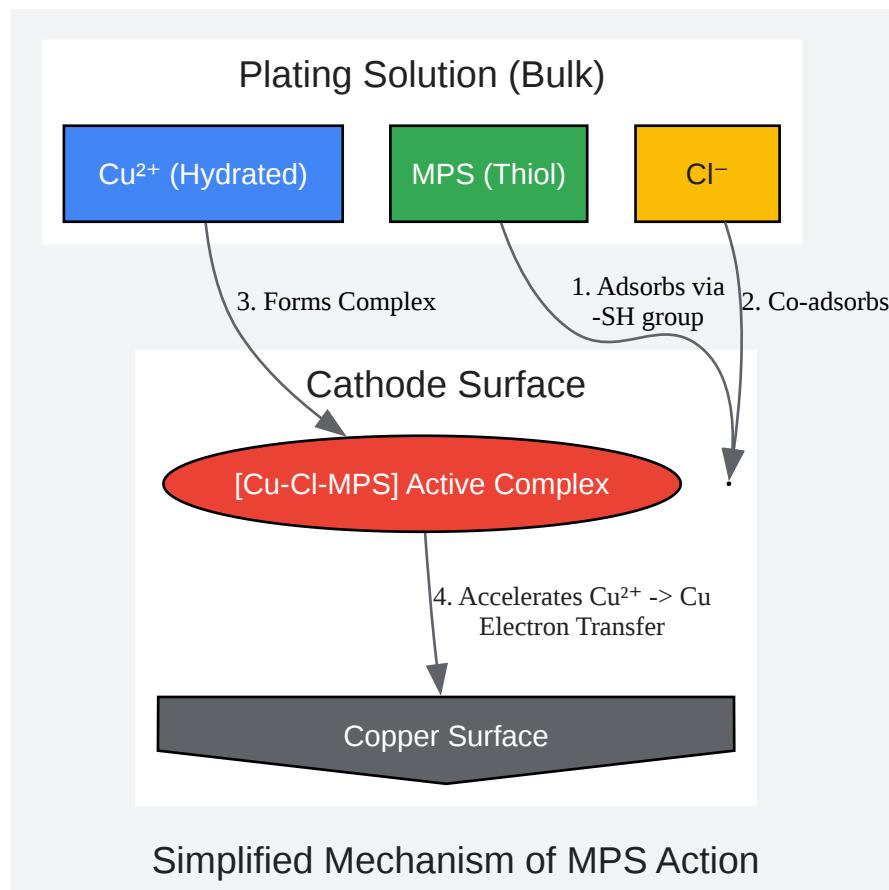
Protocol 2: Plating Bath Purification via Dummy Plating

Dummy plating (or "dishing out") is a process used to remove metallic impurities from the electroplating bath by plating them onto a large, corrugated cathode at a low current density.^[5]


Objective: To remove contaminating metal ions (e.g., zinc, lead, iron) that can cause dark, dull, or brittle deposits.

Methodology:

- Cathode Preparation: Use a large sheet of corrugated copper or a copper-plated steel panel as the cathode. The corrugated shape provides a wide range of current densities across the surface.
- Bath Setup: Place the dummy cathode into the plating tank. Ensure the regular anodes are in place.
- Set Parameters: Apply a low current density, typically in the range of 0.1 to 0.5 A/dm² (1-5 A/ft²). The exact value may need optimization.
- Agitation: Provide gentle solution agitation, typically with air, to ensure impurities are brought to the cathode surface.
- Duration: Run the process for several hours. The total time depends on the level of contamination. Periodically inspect the dummy cathode; a dark or discolored deposit in the low-current-density areas indicates that impurities are being removed.^[5]
- Completion: The process is complete when the dummy cathode shows a uniform, salmon-pink copper deposit across its entire surface.


- Post-Treatment: After dummying, the bath may need to be filtered to remove any particulates and analyzed to ensure additive concentrations are within specification.

Visualized Workflows and Mechanisms

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting common copper plating defects.

[Click to download full resolution via product page](#)

Caption: The synergistic action of MPS and Chloride ions at the cathode surface.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Common problems of copper plating with copper sulfate process [ipcb.com]
- 2. What are some common problems with copper plating technology in PCB manufacturing, and how can they be solved? - Industry news [ft-ch.com]

- 3. researchgate.net [researchgate.net]
- 4. quick-pcba.com [quick-pcba.com]
- 5. caswelleurope.co.uk [caswelleurope.co.uk]
- 6. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 7. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 8. jadechemwh.com [jadechemwh.com]
- 9. azom.com [azom.com]
- 10. reddit.com [reddit.com]
- 11. (722n) Interactions of Chloride and 3-Mercapto-1-Propanesulfonic Acid In Acidic Copper Sulfate Electrolyte | AIChE [proceedings.aiche.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing Plating Bath Components with High-Performance... | PAVCO [pavco.com]
- 15. imapsource.org [imapsource.org]
- To cite this document: BenchChem. [Technical Support Center: Copper Plating with 3-Mercapto-1-propanesulfonate (MPS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229880#troubleshooting-poor-copper-plating-with-3-mercaptopropanesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com